
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms significantly influences the compound’s chemical and physical properties, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atoms into the cyclopropane ring. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for higher yields and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropane ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6, and hexabutylditin . The reaction conditions often involve the use of solvents like dioxane and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
科学研究应用
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: Its unique structure makes it a useful tool for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s pharmacological properties are explored for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1,1-Difluorocyclopropane derivatives
Uniqueness
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclopropane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and altered reactivity, which are not observed in similar compounds with fewer fluorine atoms.
属性
分子式 |
C5H3F5O2 |
|---|---|
分子量 |
190.07 g/mol |
IUPAC 名称 |
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1-3(4,2(11)12)5(8,9)10/h1H2,(H,11,12) |
InChI 键 |
ZSRSESQCSMJECD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)(C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


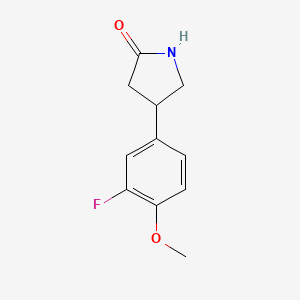
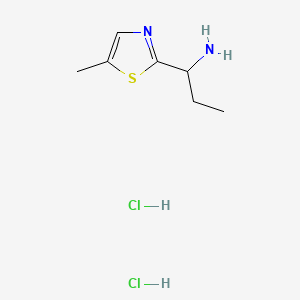
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
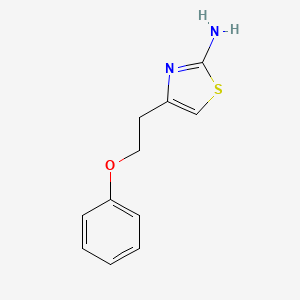
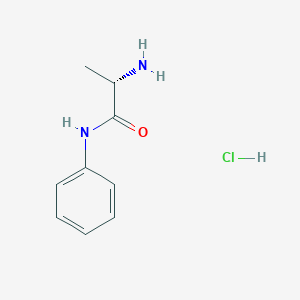
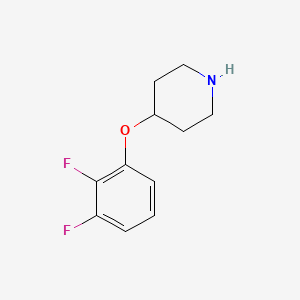
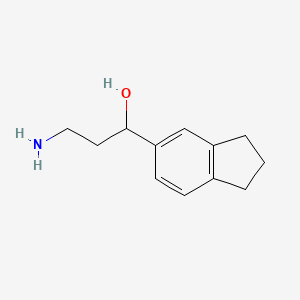
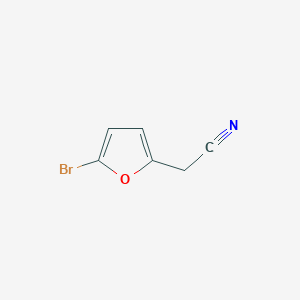
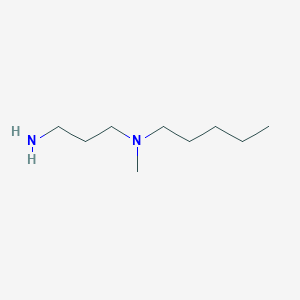
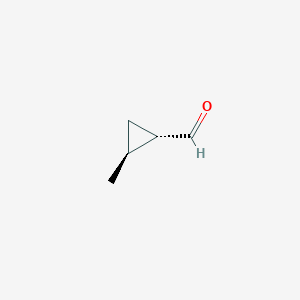
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)



